4-Methylbenzophenone

Photochemistry Photoinitiator selectivity Extractables and leachables

For UV-curable formulations where batch-to-batch consistency and predictable curing kinetics are non-negotiable, specify the para-isomer. 4-Methylbenzophenone (4-MBP; CAS 134-84-9) is the only methylbenzophenone with a homogeneous triplet-state decay and well-characterized photohydration pathway, directly minimizing extractables in food-contact packaging and ensuring dual-lamp curability. This ≥99% (GC) purity, white crystalline solid offers the lowest standard molar enthalpy of formation among its isomers, ensuring superior shelf stability and handling, and is the principal Type II initiator in patented high-performance inkjet blends.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 134-84-9
Cat. No. B132839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzophenone
CAS134-84-9
Synonyms(4-Methylphenyl)phenylmethanone;  (4-Methylphenyl)phenylmethanone;  (Phenyl)(4-methylphenyl)methanone;  4-Benzoyltoluene;  4-Methylphenyl Phenyl Ketone;  NSC 4898;  Phenyl p-Tolyl Ketone;  Phenyl(4-tolyl)methanone;  p-Benzoyltoluene;  p-Methylbenzophenone; 
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyWXPWZZHELZEVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzophenone (CAS 134-84-9) Technical Baseline and Procurement Profile


4-Methylbenzophenone (4-MBP; CAS 134-84-9), also designated as phenyl(p-tolyl)methanone or p-methylbenzophenone, is a Type II hydrogen-abstraction photoinitiator within the benzophenone family. Its molecular formula is C₁₄H₁₂O with a molecular weight of 196.24 g/mol [1]. The compound exists as a white to almost white crystalline solid or flakes at ambient temperature with a melting point range of 53–58 °C (literature reference 56.5–57 °C) and a boiling point of 326 °C [2]. Its primary absorption maximum in the UV spectrum is approximately 259–260 nm, which positions it effectively for activation by standard mercury vapor UV curing lamps . As a Type II photoinitiator, 4-MBP requires a hydrogen-donating co-initiator, typically a tertiary amine, to generate free radicals that initiate polymerization of unsaturated oligomers, particularly acrylates .

Why Benzophenone and Methylbenzophenone Isomers Cannot Substitute 4-Methylbenzophenone in Critical Applications


While benzophenone (BP) and methyl-substituted benzophenone isomers share the core diaryl ketone structure and function as Type II photoinitiators, their substitution patterns induce quantifiable divergence in photochemical reaction pathways and thermochemical stability that preclude generic substitution in regulated or high-performance contexts [1]. The para-substitution of 4-MBP relative to ortho- and meta-isomers alters excited-state behavior and prevents certain acid-catalyzed side reactions that occur in other isomers, which directly impacts curing consistency and extractables profile [2][3]. Furthermore, 4-MBP exhibits the lowest standard molar enthalpy of formation among the three positional isomers, indicating distinct thermodynamic favorability that may influence shelf stability and handling in formulation [4]. These measurable differences—rather than vendor-supplied equivalency claims—must inform procurement decisions where batch-to-batch reproducibility, regulatory compliance, or specific curing kinetics are non-negotiable requirements.

Quantitative Differential Evidence: 4-Methylbenzophenone vs. Closest Analogs


Acid-Catalyzed Photohydration Selectivity: 4-Methylbenzophenone vs. 3-Methylbenzophenone

In acidic aqueous solutions (pH 0), 3-methylbenzophenone undergoes an unusual acid-catalyzed proton exchange reaction termed m-methyl activation that competes with photohydration, with maximum efficiency at pH 0. By contrast, 4-methylbenzophenone exhibits exclusively the photohydration reaction under identical acidic conditions with no detectable m-methyl activation side reaction [1].

Photochemistry Photoinitiator selectivity Extractables and leachables

Standard Molar Enthalpy of Formation: Thermodynamic Differentiation Among Methylbenzophenone Isomers

The standard molar enthalpy of formation in the gaseous phase at T = 298.15 K was experimentally determined via static bomb combustion calorimetry and Calvet high-temperature vacuum sublimation for all three methylbenzophenone positional isomers. 4-Methylbenzophenone exhibits the lowest (most negative) standard molar enthalpy of formation among the isomers, indicating the greatest thermodynamic stability of the set [1].

Thermochemistry Isomer stability Process safety

Phosphorescence Decay Homogeneity: 4-Methylbenzophenone vs. 2-Methylbenzophenone at Cryogenic Temperature

At 77 K in ether-pentane-alcohol glasses, the phosphorescence decay of 4-methylbenzophenone was well-fitted to a single-moded Gaussian distribution of exponentials with a decay constant of approximately 5–6 ms and a standard deviation of about 1 ms. In contrast, the 2-methylbenzophenone (ortho isomer) exhibited a markedly faster and significantly less homogeneous decay, attributed to conformation-dependent internal hydrogen abstraction that competes with radiative and non-radiative decay pathways [1].

Photophysics Excited-state behavior Triplet-state kinetics

Photopolymerization Efficiency Enhancement: 4-Methylbenzophenone vs. Benzophenone in Tertiary Amine Co-initiator Systems

Comparative photopolymerization studies of eight aromatic carbonyl photoinitiators, including benzophenone and methyl-substituted benzophenones, revealed that while overall phosphorescence quantum yields are enhanced to varying extents by tertiary amine co-initiators, the methyl substitution pattern influences photopolymerization rates in ways not directly correlated with ε_max or isolated phosphorescence quantum yields. 4-Methylbenzophenone, used at 0.5–5 wt% with tertiary amine synergists, provides enhanced reactivity and surface cure performance relative to unsubstituted benzophenone in acrylate-based systems [1].

Photoinitiation kinetics UV curing Radical polymerization

Commercial Purity Benchmarking: 4-Methylbenzophenone Specification Consistency Across Supply Sources

Commercial 4-methylbenzophenone is routinely available at ≥99% purity (GC) from multiple industrial suppliers, with tightly controlled melting point ranges of 53–58 °C that align with literature values of 56.5–57 °C . This contrasts with some methylbenzophenone isomers where commercial availability of high-purity, well-characterized material may be more limited or require custom synthesis. The consistency of 4-MBP specifications across independent vendors supports reliable procurement for production-scale formulations.

Procurement specification Quality control Raw material sourcing

Liquid Photoinitiator Blend Patent Advantage: 4-Methylbenzophenone in Synergistic Ternary Mixtures

Patent WO2005035670A3 discloses an ink jet ink composition comprising a liquid blend of six photoinitiator components including 4-methylbenzophenone, 2,4,6-trimethylbenzophenone, and 2,4,6-trimethylbenzoyldiphenylphosphine oxide, among others [1]. This liquid blend, when cured by either xenon flash lamp or mercury vapor lamp, provides excellent adhesion over vinyl substrates. The inclusion of 4-MBP as a co-photoinitiator in this synergistic blend enables cure performance that cannot be replicated by single-component Type II initiator systems or by substituting alternative benzophenone derivatives [1]. A commercially available liquid mixture (SINOCURE MPI-01) containing 40–50% 4-MBP, 45–55% benzophenone, and 3–10% 2-methylbenzophenone demonstrates that 4-MBP is the principal active component in these high-performance liquid blends .

Photoinitiator formulation Inkjet ink curing Patent evidence

High-Value Application Scenarios for 4-Methylbenzophenone Where Isomer or Analog Substitution Would Compromise Performance


UV-Curable Food Packaging Inks with Stringent Extractables and Leachables Compliance

In UV-cured inks applied to food-contact carton board and packaging materials, 4-MBP's predictable photochemical behavior under acidic conditions provides a critical advantage over 3-methylbenzophenone. The exclusive photohydration pathway of 4-MBP in acidic environments (with no competing m-methyl activation side reaction at pH 0) reduces the risk of generating unexpected reaction byproducts that could migrate into packaged food . Given that 4-MBP residues in breakfast cereals have triggered RASFF alerts, selecting the para isomer with a cleaner, well-characterized photochemical fate supports more robust migration modeling and regulatory dossier preparation .

High-Throughput UV-Curable Inkjet Inks for Dual-Lamp (Mercury Vapor and Xenon Flash) Printing Systems

For inkjet printing operations that utilize both conventional mercury vapor lamps and xenon flash curing systems, 4-MBP is a critical component in multi-photoinitiator liquid blends. Patent WO2005035670A3 explicitly claims ink jet ink compositions containing 4-MBP alongside 2,4,6-trimethylbenzophenone and acylphosphine oxide derivatives, demonstrating excellent adhesion over vinyl substrates when cured by either lamp type . Commercially, 4-MBP constitutes 40–50% of the SINOCURE MPI-01 liquid blend, underscoring its role as the principal Type II initiator in these high-performance formulations . Substituting alternative benzophenone derivatives would compromise dual-lamp curability and vinyl adhesion properties established in the patent claims.

UV-Curable Clear Coats Requiring Minimal Yellowing and Superior Surface Cure on Plastic and Wood Substrates

In clear and white-pigmented coating systems where color stability and surface tack elimination are paramount, 4-MBP at 0.5–5 wt% with tertiary amine synergists delivers high reactivity and surface cure with minimal post-cure yellowing . The homogeneous triplet-state decay behavior of 4-MBP (well-fitted single-moded exponential with ~5–6 ms decay constant) correlates with predictable photoinitiation kinetics that are less susceptible to matrix-dependent variability than the heterogeneous decay of the ortho-isomer . This predictability is essential for maintaining consistent gloss, hardness, and cure uniformity across production batches of overprint varnishes, wood coatings, and optical fiber protective layers where surface defect rates directly impact manufacturing yield.

Research-Grade Photochemical Studies Requiring Isomerically Pure Reference Standards with Documented Thermochemical Baselines

For academic and industrial research investigating structure-activity relationships in benzophenone-derived photoinitiators, 4-MBP offers the most thoroughly characterized thermochemical and photophysical profile among the methylbenzophenone isomers. The experimentally determined standard molar enthalpy of formation (20.4 ± 3.0 kJ·mol⁻¹ in gaseous phase at 298.15 K) establishes a quantitative thermodynamic baseline that enables accurate computational modeling and reactivity prediction . The commercial availability of 4-MBP at ≥99% purity (GC) from multiple suppliers with consistent melting point specifications (53–58 °C) ensures that research findings are reproducible and not confounded by isomeric impurities or batch-to-batch variability . This contrasts with the ortho- and meta-isomers, where commercial high-purity sourcing may require custom synthesis and lack the extensive literature characterization available for the para isomer.

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